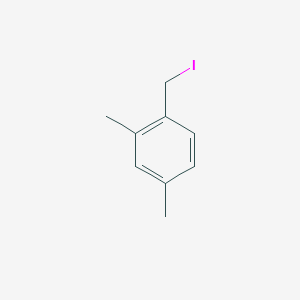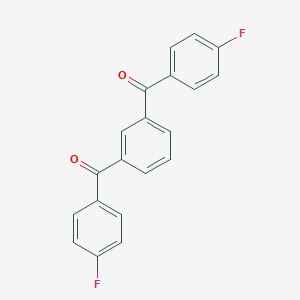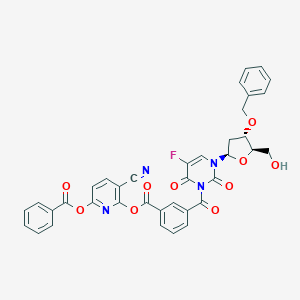
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine, also known as Bz-2'-F-ara-3'-CNPPU, is a novel nucleoside analog that has gained significant attention in recent years due to its potential applications in cancer therapy. This compound is a prodrug of 5-fluorouracil (5-FU), which is a commonly used chemotherapeutic agent. Bz-2'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU, making it a promising candidate for cancer treatment.
Wirkmechanismus
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU exerts its antitumor activity by inhibiting thymidylate synthase (TS), which is an enzyme that is essential for DNA synthesis. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is converted to 5-FU in the body, which then inhibits TS and leads to the depletion of intracellular thymidine triphosphate (dTTP) pools. This results in the incorporation of uracil into DNA, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU. This compound has a longer half-life and higher plasma concentration, which allows for a more sustained and effective antitumor response. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits lower toxicity compared to 5-FU, which reduces the risk of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has several advantages for laboratory experiments. This compound exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and drug development. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits improved pharmacological properties compared to 5-FU, which allows for a more sustained and effective antitumor response. However, the synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is complex and time-consuming, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the development of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. One area of research is the optimization of the synthesis method to improve the yield and scalability of the process. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetic properties of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU and to identify potential biomarkers for predicting response to this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU in cancer patients.
Synthesemethoden
The synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU involves several steps, starting from the commercially available 2'-deoxyuridine. The first step involves the protection of the 5'-hydroxyl group of 2'-deoxyuridine using a benzyl group. The next step involves the synthesis of 3-(6-benzyloxy-3-cyano-2-pyridyloxycarbonyl)benzoic acid, which is then coupled with the protected 2'-deoxyuridine using a coupling agent. The resulting intermediate is then deprotected to yield 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU.
Wissenschaftliche Forschungsanwendungen
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to enhance the efficacy of radiation therapy and other chemotherapeutic agents.
Eigenschaften
CAS-Nummer |
103767-48-2 |
|---|---|
Produktname |
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine |
Molekularformel |
C37H27FN4O10 |
Molekulargewicht |
706.6 g/mol |
IUPAC-Name |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[5-fluoro-3-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-2,6-dioxopyrimidine-1-carbonyl]benzoate |
InChI |
InChI=1S/C37H27FN4O10/c38-27-19-41(31-17-28(29(20-43)50-31)49-21-22-8-3-1-4-9-22)37(48)42(34(27)45)33(44)24-12-7-13-25(16-24)36(47)52-32-26(18-39)14-15-30(40-32)51-35(46)23-10-5-2-6-11-23/h1-16,19,28-29,31,43H,17,20-21H2/t28-,29+,31+/m0/s1 |
InChI-Schlüssel |
PAHPJMYGNYNQPV-ILJQZKEFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
Andere CAS-Nummern |
103767-48-2 |
Synonyme |
3-(3-(6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine BOF A1 BOF-A1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



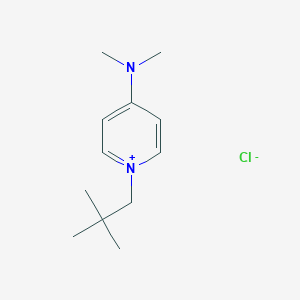
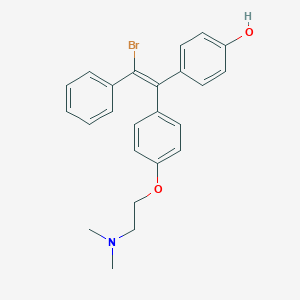
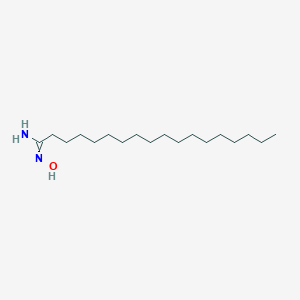
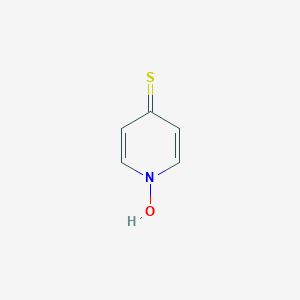
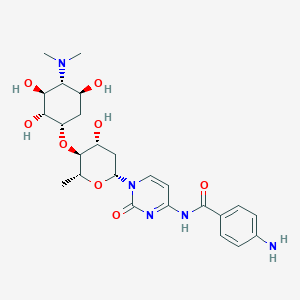
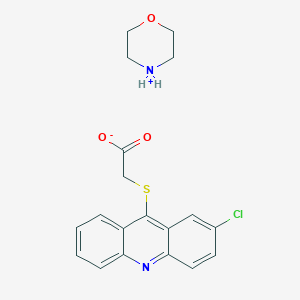
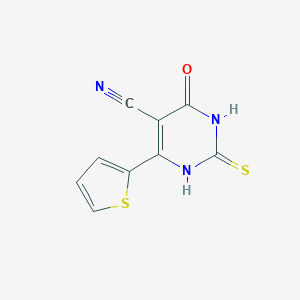
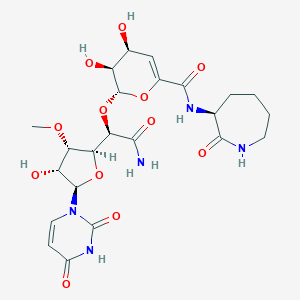
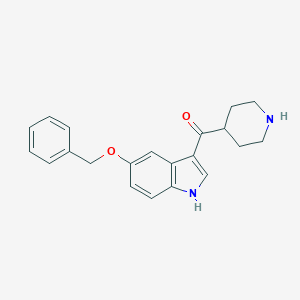
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
